molecular formula C11H12N2O3 B1517458 4-[(Cyclopropylcarbamoyl)amino]benzoic acid CAS No. 1087784-47-1

4-[(Cyclopropylcarbamoyl)amino]benzoic acid

Cat. No. B1517458
M. Wt: 220.22 g/mol
InChI Key: FTXACWVNUJCGIO-UHFFFAOYSA-N
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Description

“4-[(Cyclopropylcarbamoyl)amino]benzoic acid” is a chemical compound with the CAS Number 1087784-47-1 . It has a molecular weight of 220.23 and its IUPAC name is 4-{[(cyclopropylamino)carbonyl]amino}benzoic acid . The compound is in powder form .


Molecular Structure Analysis

The InChI code for “4-[(Cyclopropylcarbamoyl)amino]benzoic acid” is 1S/C11H12N2O3/c14-10(15)7-1-3-8(4-2-7)12-11(16)13-9-5-6-9/h1-4,9H,5-6H2,(H,14,15)(H2,12,13,16) .


Physical And Chemical Properties Analysis

The compound is in powder form . It is stored at room temperature .

Scientific Research Applications

Biosensor Development for Benzoic Acid Derivatives

The development of biosensors represents a significant application area for benzoic acid derivatives. A study by Castaño-Cerezo et al. (2020) focused on constructing a synthetic biosensor named sBAD to detect different benzoic acid derivatives, including 4-hydroxybenzoic acid (pHBA), in Saccharomyces cerevisiae. This biosensor, integrating the pHBA-binding domain of HbaR from R. palustris with a LexA DNA binding domain and a transactivation domain B112, exhibited activation by external pHBA addition and other carboxylic acids. It demonstrated potential as a high-throughput screening tool for metabolic engineering of benzoic acid derivatives, highlighting the utility of such compounds in sustainable microbial engineering approaches (Castaño-Cerezo et al., 2020).

Metabolic Engineering and Natural Product Synthesis

Benzoic acid derivatives serve as precursors in the biosynthesis of a wide range of natural products. Kang, Shen, and Bai (2012) reviewed the biosynthesis of 3-Amino-5-hydroxy benzoic acid (3,5-AHBA) derived natural products, highlighting the chemical and biochemical pathways involved. These compounds, essential for the synthesis of various naphthalenic and benzenic ansamycins, saliniketals, and mitomycins, underscore the role of 4-[(cyclopropylcarbamoyl)amino]benzoic acid and related derivatives in generating bioactive molecules through metabolic engineering (Kang, Shen, & Bai, 2012).

Environmental and Food Science

Del Olmo, Calzada, and Nuñez (2017) discussed the natural occurrence and additive uses of benzoic acid derivatives, including their roles as antibacterial and antifungal preservatives in foods, cosmetics, and pharmaceuticals. This comprehensive review touches on the environmental distribution, human exposure, metabolism, and the controversial effects of these compounds, providing a broader perspective on their significance beyond mere chemical precursors (del Olmo, Calzada, & Nuñez, 2017).

Crystallography and Material Science

Benzoic acid derivatives also find applications in crystallography and material science. Baias et al. (2013) reported the NMR crystal structure determination of a large drug molecule, showcasing the utility of 4-[(cyclopropylcarbamoyl)amino]benzoic acid derivatives in elucidating complex molecular structures. This study exemplifies how these compounds can be instrumental in advancing pharmaceutical research and development through structural analysis (Baias et al., 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(cyclopropylcarbamoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-10(15)7-1-3-8(4-2-7)12-11(16)13-9-5-6-9/h1-4,9H,5-6H2,(H,14,15)(H2,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXACWVNUJCGIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601231842
Record name 4-[[(Cyclopropylamino)carbonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Cyclopropylcarbamoyl)amino]benzoic acid

CAS RN

1087784-47-1
Record name 4-[[(Cyclopropylamino)carbonyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087784-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(Cyclopropylamino)carbonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(cyclopropylcarbamoyl)amino]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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